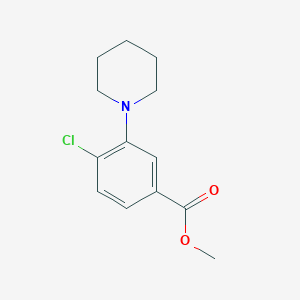

Methyl 4-chloro-3-(piperidin-1-yl)benzoate

Description

Methyl 4-chloro-3-(piperidin-1-yl)benzoate is a substituted benzoate ester featuring a chlorine atom at the para position (C4) and a piperidin-1-yl group at the meta position (C3) of the aromatic ring. The piperidine moiety introduces a nitrogen-containing heterocycle, which can enhance lipophilicity and influence biological interactions, while the methyl ester group at the carbonyl position contributes to its stability and solubility in organic solvents . Its synthesis likely involves nickel-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous protocols for related esters .

Properties

Molecular Formula |

C13H16ClNO2 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

methyl 4-chloro-3-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

JHJRHQHBZYRYNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(piperidin-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol in the presence of a strong acid or base.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chlorine atom.

Hydrolysis: 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol.

Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-chloro-3-(piperidin-1-yl)benzoate is primarily investigated as a potential lead compound in drug development due to its structural characteristics. The presence of the piperidine ring is significant as piperidine derivatives are often associated with various pharmacological activities, including interactions with neurotransmitter receptors. This interaction may lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

Potential Therapeutic Targets

- Neurotransmitter Receptors : Research indicates that compounds containing piperidine rings can modulate neurotransmitter systems, making them candidates for developing treatments for mood disorders and schizophrenia.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, one study reported that related piperidine compounds demonstrated significant growth inhibition in cancer cells, indicating potential for further exploration in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify which structural modifications enhance biological activity or reduce toxicity.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Improves lipophilicity and bioavailability |

| Piperidine ring configuration | Influences receptor binding affinity |

| Ester group presence | Affects metabolic stability |

These modifications can lead to the development of more potent analogs with improved therapeutic profiles .

Ongoing Research and Case Studies

Current investigations focus on the compound's interactions with specific biological targets and its pharmacokinetics. Notable areas of research include:

- Pharmacokinetics : Studies are being conducted to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems. This knowledge is critical for predicting its efficacy and safety in clinical settings.

- Biological Activity Assessments : Various studies have reported on the compound's activity against different cancer cell lines, providing insights into its potential as an anticancer agent. For example, one study highlighted its promising antiproliferative effects with a GI50 value indicating significant potency against tested cell lines .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(piperidin-1-yl)benzoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine ring may play a role in binding to receptors or enzymes, modulating their activity. The chlorine atom and ester group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Methyl 4-Chloro-3-(2-Oxopropyl)Benzoate (1c)

This compound (1c) shares the methyl benzoate backbone and a chlorine substituent at C4 but replaces the piperidin-1-yl group with a 2-oxopropyl chain at C3. For instance, the 2-oxopropyl group may participate in keto-enol tautomerism, while the piperidine in the target compound enables hydrogen bonding via its tertiary amine .

Methyl 4-[2-Hydroxy-3-(4-Methylpiperidin-1-yl)Propoxy]Benzoate Hydrochloride

This derivative (CAS 1177503-08-0) includes a propoxy linker between the benzoate and the 4-methylpiperidine group. The extended chain introduces conformational flexibility and a secondary hydroxyl group, enhancing hydrophilicity. The hydrochloride salt form improves aqueous solubility, a feature absent in the target compound .

Piperidine-Substituted Analogues

(1-Methylpiperidin-4-yl) Benzoate Hydrochloride

This compound (CAS 40378-58-3) positions the piperidine at the ester oxygen rather than the aromatic ring. The methyl group on the piperidine nitrogen may influence steric hindrance and receptor binding compared to the unsubstituted piperidine in the target compound .

Alkyl Benzoates with Simple Substituents

Methyl, ethyl, and propyl benzoates (e.g., methyl 2-chlorobenzoate, ethyl benzoate) lack the piperidine moiety and exhibit lower molecular complexity. For example, methyl 2-chlorobenzoate demonstrates reduced steric bulk compared to the target compound, which may correlate with differences in volatility and metabolic stability .

Biological Activity

Methyl 4-chloro-3-(piperidin-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

This compound features a benzoate structure with a chlorine atom at the para position relative to the ester group and a piperidine ring attached to the meta position. Its molecular formula is CHClNO, with a molecular weight of approximately 239.7 g/mol. The unique arrangement of functional groups enhances its reactivity and biological activity, making it a valuable candidate for medicinal chemistry research.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential, particularly in its interactions with neurotransmitter receptors. Compounds containing piperidine rings are often studied for their effects on neurological disorders, suggesting that this compound may have applications in treating such conditions. The presence of the chlorine substituent may also enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Research shows that halogen substituents can significantly influence bioactivity. For instance, compounds with similar structures demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring and substitution patterns on the aromatic ring can significantly impact biological activity. For example, structural modifications that enhance lipophilicity or alter electronic properties may lead to increased potency against specific biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Neurotransmitter Interaction : Research focusing on piperidine derivatives has shown promising results in modulating neurotransmitter systems, suggesting potential applications in treating anxiety and depression.

- Antimicrobial Efficacy : Studies conducted on similar piperidine derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.